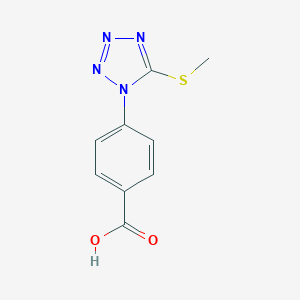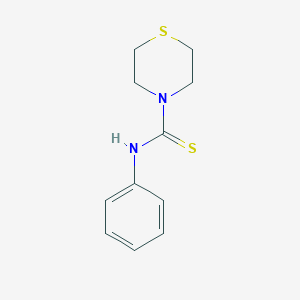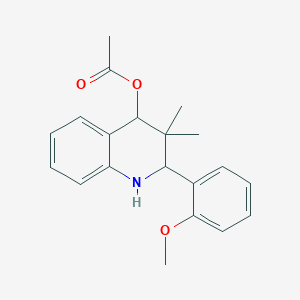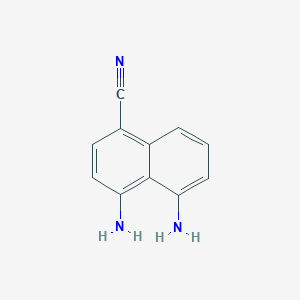![molecular formula C14H23NO B249562 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID). It is used to treat pain, fever, and inflammation. Ibuprofen lysine is a derivative of ibuprofen, which is widely used in the medical field. The purpose of
Mécanisme D'action
Ibuprofen lysine exerts its pharmacological effects by inhibiting COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX enzymes, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ibuprofen lysine has a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals and reducing the production of cytokines. Ibuprofen lysine has been shown to have a number of other effects as well, including antiplatelet activity and the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen lysine has a number of advantages for use in lab experiments. It is widely available and relatively inexpensive. It is also well-studied and has a known mechanism of action. However, there are some limitations to its use. Ibuprofen lysine can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine. One area of interest is the development of new NSAIDs that are more selective for COX-2 enzymes. COX-2 enzymes are involved in the inflammatory response, but their inhibition has been associated with an increased risk of cardiovascular events. Another area of interest is the use of this compound lysine in the treatment of cancer. Ibuprofen lysine has been shown to induce apoptosis in cancer cells, and further research is needed to explore its potential as an anticancer agent.
Conclusion:
In conclusion, this compound lysine is a widely used NSAID that has been extensively studied in the scientific community. It is commonly used in research studies to investigate the mechanism of action of NSAIDs. Ibuprofen lysine exerts its pharmacological effects by inhibiting COX enzymes, which reduces inflammation, pain, and fever. Ibuprofen lysine has a number of biochemical and physiological effects, and has both advantages and limitations for use in lab experiments. There are a number of future directions for research on this compound lysine, including the development of new NSAIDs and the use of this compound lysine in the treatment of cancer.
Méthodes De Synthèse
Ibuprofen lysine can be synthesized by reacting 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol with lysine. The reaction takes place in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields this compound lysine, which is then purified by recrystallization.
Applications De Recherche Scientifique
Ibuprofen lysine has been extensively studied in the scientific community. It is commonly used in research studies to investigate the mechanism of action of NSAIDs. Ibuprofen lysine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX enzymes, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine reduces inflammation, pain, and fever.
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
2-methyl-2-[(4-propan-2-ylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-11(2)13-7-5-12(6-8-13)9-15-14(3,4)10-16/h5-8,11,15-16H,9-10H2,1-4H3 |
Clé InChI |
SUQDTCXNONQBKD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)(C)CO |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CNC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)

![Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)
![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
![3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)
![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)
![5-[(2-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B249498.png)



![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)